2-Chlorophenylhydroxylamine vs. 4-Chlorophenylhydroxylamine: 30-Fold Differential Mutagenicity in S9-Mediated Assays
In a direct head-to-head comparison, ortho-chlorophenylhydroxylamine (o-CPHA; 2-chlorophenylhydroxylamine, CAS 10468-16-3) exhibited mutagenic activity that was 30 times higher than that of para-chlorophenylhydroxylamine (p-CPHA; 4-chlorophenylhydroxylamine, CAS 823-86-9) in the presence of rat liver S9 mix and norharman [1]. This substantial difference in genotoxic potential underscores that ortho substitution critically modulates biological reactivity, independent of the shared molecular formula and core hydroxylamine functionality.
| Evidence Dimension | Mutagenic activity (relative) |
|---|---|
| Target Compound Data | 30-fold (relative to p-CPHA) |
| Comparator Or Baseline | p-Chlorophenylhydroxylamine (p-CPHA, CAS 823-86-9): 1-fold (baseline) |
| Quantified Difference | 30-fold higher |
| Conditions | Ames mutagenicity assay; Salmonella typhimurium tester strains; presence of rat liver S9 mix and norharman (NOH); plate incorporation method |
Why This Matters
This quantitative difference directly informs toxicological risk assessment and prioritizes ortho-CPHA as a critical reference standard for genotoxicity screening in pharmaceutical impurity profiling.
- [1] Effects of norharman on the mutagenicity of chlorophenylhydroxylamine and its metabolism with rat liver S9. (n.d.). Mutagenic activity of o-CPHA was 30 times higher than that of p-CPHA. Retrieved from https://accounts.public.ce.basespace.illumina.com/b/search/article.nb?id=3528827. View Source
